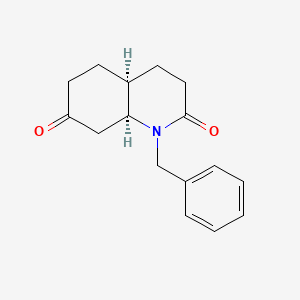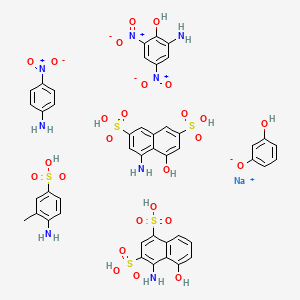
Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline” is a complex chemical entity composed of multiple aromatic and sulfonic acid groups. Each component of this compound has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-amino-4,6-dinitrophenol: This compound can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide, followed by the addition of hydrogen sulfide to yield sulfur and red crystals.
4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: This compound is typically synthesized through sulfonation and nitration reactions involving naphthalene derivatives.
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid: Similar to its 1,3-disulfonic acid counterpart, this compound is prepared through sulfonation and nitration of naphthalene derivatives.
4-amino-3-methylbenzenesulfonic acid: This compound is synthesized through sulfonation of 4-amino-3-methylbenzene.
3-hydroxyphenolate: This compound can be prepared through nucleophilic aromatic substitution reactions involving phenol derivatives.
4-nitroaniline: This compound is synthesized through nitration of aniline derivatives.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale sulfonation, nitration, and neutralization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Compounds like 2-amino-4,6-dinitrophenol undergo oxidation reactions to form various nitro derivatives.
Reduction: Reduction of nitro groups in these compounds can yield corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common for compounds like 3-hydroxyphenolate.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Hydrogen sulfide, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
These compounds have diverse applications in scientific research:
Mécanisme D'action
The mechanism of action for these compounds varies based on their chemical structure:
2-amino-4,6-dinitrophenol: Acts as a protonophore, disrupting proton gradients across biological membranes.
4-nitroaniline: Functions as an intermediate in the synthesis of various pharmaceuticals and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picramic acid: Similar to 2-amino-4,6-dinitrophenol, used in hair dyes.
Iso-picramic acid: An isomer of picramic acid with similar energetic properties.
Uniqueness
The uniqueness of this compound lies in its complex structure, combining multiple functional groups that confer diverse chemical reactivity and applications.
Propriétés
Formule moléculaire |
C45H43N8NaO26S5 |
|---|---|
Poids moléculaire |
1295.2 g/mol |
Nom IUPAC |
sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline |
InChI |
InChI=1S/2C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;/h2*1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;/q;;;;;;+1/p-1 |
Clé InChI |
GJUZGEOPGAHBDF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)[O-])O.C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
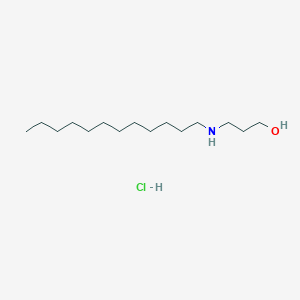
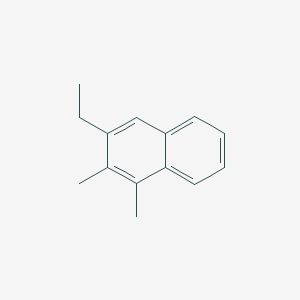

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

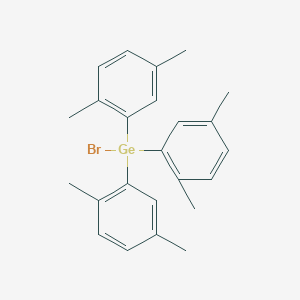

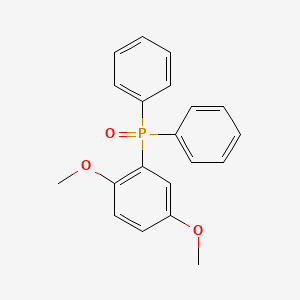
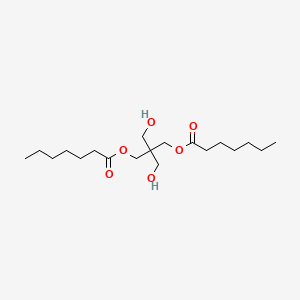
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
